Inhibiteur TRAF-STOP 6877002
Vue d'ensemble
Description
L'inhibiteur TRAF-STOP 6877002 est un inhibiteur sélectif de l'interaction entre CD40 et le facteur associé au récepteur du facteur de nécrose tumorale 6. Ce composé est connu pour sa capacité à inhiber l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées dans les cellules RAW. Il a montré des résultats prometteurs dans la réduction du recrutement des leucocytes, de l'activation des macrophages et de la prolifération des macrophages dans les plaques athéroscléreuses .
Applications De Recherche Scientifique
TRAF-STOP inhibitor 6877002 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the interaction between CD40 and tumor necrosis factor receptor-associated factor 6.
Biology: The compound is used to investigate the role of nuclear factor kappa-light-chain-enhancer of activated B cells in cellular processes.
Medicine: It has shown potential in reducing the progression of atherosclerosis by inhibiting leukocyte recruitment and macrophage activation.
Industry: The compound is used in the development of new therapeutic agents targeting inflammatory pathways
Mécanisme D'action
Target of Action
The primary target of the TRAF-STOP inhibitor 6877002, also known as the CD40-TRAF6 inhibitor, is the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) . CD40 is a costimulatory protein found on antigen-presenting cells and is required for their activation. The binding of CD40 with its ligand (CD40L) is known to play a central role in governing the activation and regulation of the immune response .
Mode of Action
The TRAF-STOP inhibitor 6877002 selectively inhibits the interaction between CD40 and TRAF6 . This inhibition disrupts the downstream signaling pathways that are initiated by the CD40-TRAF6 interaction . The compound has been shown to inhibit the activation of NF-κB in RAW cells .
Biochemical Pathways
The CD40-TRAF6 interaction plays a crucial role in the NF-κB signaling pathway . When this interaction is inhibited by the TRAF-STOP inhibitor 6877002, the activation of NF-κB in cells is reduced . This leads to a decrease in the production of pro-inflammatory cytokines, which are downstream effects of the NF-κB pathway .
Pharmacokinetics
The TRAF-STOP inhibitor 6877002 has been found to have low bioavailability (8.43%) and rapid clearance when orally administered in rats . This is likely due to a fast first-pass effect in mouse hepatocytes and uptake by macrophages . Despite its rapid metabolism, the compound has high efficacy, which may be attributed to the presence of active metabolites that bind to the CD40-TRAF6 pocket .
Result of Action
The inhibition of the CD40-TRAF6 interaction by the TRAF-STOP inhibitor 6877002 results in a reduction of leukocyte recruitment and macrophage activation . It also reduces macrophage proliferation in atherosclerotic plaques . These effects contribute to the prevention of the progression of established atherosclerosis in mice .
Action Environment
The action of the TRAF-STOP inhibitor 6877002 can be influenced by environmental factors. For instance, the compound should be used only in areas with appropriate exhaust ventilation to avoid inhalation and contact with eyes and skin . Additionally, the compound’s action may be affected by the presence of other drugs, as it has been found to inhibit the CYP1A2 enzyme, suggesting a potential for drug-drug interactions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
TRAF-STOP inhibitor 6877002 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It binds to TRAF6, blocking its interaction with CD40 . This inhibition disrupts the downstream signaling of the CD40-CD40L dyad, which is central to atherogenesis . The compound’s interaction with these biomolecules significantly influences the biochemical reactions within the cell.
Cellular Effects
The effects of TRAF-STOP inhibitor 6877002 on cells are multifaceted. It reduces leukocyte recruitment and macrophage activation, thereby reducing macrophage proliferation in atherosclerotic plaques . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of TRAF-STOP inhibitor 6877002 involves its binding to TRAF6, which disrupts the interaction between TRAF6 and CD40 . This disruption inhibits the activation of NF-κB in cells, leading to a reduction in inflammation and leukocyte trafficking .
Metabolic Pathways
TRAF-STOP inhibitor 6877002 is involved in the CD40-TRAF6 signaling pathway . It interacts with the enzyme TRAF6, disrupting its interaction with CD40 and thereby inhibiting the downstream signaling of the CD40-CD40L dyad .
Méthodes De Préparation
La voie de synthèse de l'inhibiteur TRAF-STOP 6877002 implique plusieurs étapes, à partir de la préparation de composés intermédiaires. La voie de synthèse détaillée et les conditions réactionnelles sont décrites dans le brevet WO2014033122A1. Le composé est généralement synthétisé par une série de réactions impliquant la formation d'intermédiaires clés, suivie de leur conversion en produit final dans des conditions spécifiques .
Pour la production industrielle, le composé est synthétisé en quantités plus importantes en utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le procédé implique l'utilisation de solvants tels que le diméthylsulfoxyde et de réactifs tels que le polyéthylène glycol 300 et le Tween 80 pour atteindre la concentration et la stabilité souhaitées .
Analyse Des Réactions Chimiques
L'inhibiteur TRAF-STOP 6877002 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction pour donner des formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier l'interaction entre CD40 et le facteur associé au récepteur du facteur de nécrose tumorale 6.
Biologie : Le composé est utilisé pour étudier le rôle du facteur nucléaire kappa-light-chain-enhancer des cellules B activées dans les processus cellulaires.
Médecine : Il a montré un potentiel dans la réduction de la progression de l'athérosclérose en inhibant le recrutement des leucocytes et l'activation des macrophages.
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies inflammatoires
Mécanisme d'action
L'this compound exerce ses effets en inhibant sélectivement l'interaction entre CD40 et le facteur associé au récepteur du facteur de nécrose tumorale 6. Cette inhibition empêche l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées, réduisant ainsi le recrutement des leucocytes et l'activation des macrophages. Le composé cible des voies moléculaires spécifiques impliquées dans l'inflammation et la réponse immunitaire .
Comparaison Avec Des Composés Similaires
L'inhibiteur TRAF-STOP 6877002 est unique dans son inhibition sélective de l'interaction CD40-facteur associé au récepteur du facteur de nécrose tumorale 6. Des composés similaires comprennent :
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochlorure
- Sulfate de glucosamine
- HIF1-IN-3
Ces composés ciblent également les voies inflammatoires, mais diffèrent par leurs mécanismes d'action et leurs cibles moléculaires spécifiques .
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYOFMRLSHZFE-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433249-94-6 | |
Record name | 433249-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?
A: TRAF-STOP Inhibitor 6877002 acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]
Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?
A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]
Q3: What in vivo evidence supports the therapeutic potential of TRAF-STOP Inhibitor 6877002?
A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating TRAF-STOP Inhibitor 6877002 in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.